5-([2-(Dimethylamino)ethyl]amino)pyridine-2-carbonitrile
Description
5-([2-(Dimethylamino)ethyl]amino)pyridine-2-carbonitrile is a pyridine derivative featuring a carbonitrile group at position 2 and a dimethylaminoethylamino substituent at position 5. This compound is structurally distinct due to its dual functional groups: the electron-withdrawing carbonitrile and the tertiary amine, which may confer unique physicochemical and pharmacological properties.
Properties
Molecular Formula |
C10H14N4 |
|---|---|
Molecular Weight |
190.25 g/mol |
IUPAC Name |
5-[2-(dimethylamino)ethylamino]pyridine-2-carbonitrile |
InChI |
InChI=1S/C10H14N4/c1-14(2)6-5-12-10-4-3-9(7-11)13-8-10/h3-4,8,12H,5-6H2,1-2H3 |
InChI Key |
JPZBKBUJWZSGNA-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCNC1=CN=C(C=C1)C#N |
Origin of Product |
United States |
Preparation Methods
Amination of 2-Substituted Pyridines
A common approach starts from 2-cyanopyridine or 2-pyridinecarbonitrile derivatives, which are then aminated at the 5-position. Amination can be achieved by nucleophilic aromatic substitution or reductive amination methods.
- Nucleophilic substitution : A halogenated pyridine (e.g., 5-chloro-2-cyanopyridine) reacts with 2-(dimethylamino)ethylamine under basic or catalytic conditions to substitute the halogen with the aminoalkyl group.
- Reductive amination : The pyridine ring bearing an aldehyde or ketone substituent at the 5-position can be reacted with 2-(dimethylamino)ethylamine followed by reduction to form the secondary amine linkage.
Use of 2-Aminopyridine Intermediates
Some methods involve preparing 2-aminopyridine derivatives as intermediates, which are then functionalized further:
- Preparation of 2-acetamido-5-aminopyridine via acetylation and nitration steps, followed by catalytic reduction, has been documented with high purity and yield.
- This intermediate can be converted to 2-cyano derivatives by dehydration or cyanation reactions.
- Amination at the 5-position with 2-(dimethylamino)ethylamine may follow, using coupling agents or catalytic conditions.
Catalytic Hydrogenation and Reduction Steps
Catalytic hydrogenation is often employed to reduce nitro or nitroso groups to amines on the pyridine ring:
- Using catalysts such as platinum on carbon (Pt/C) or Raney nickel under hydrogen atmosphere.
- Solvents like methanol or ethanol are used in these reductions.
- Reaction temperatures typically range from room temperature to moderate heating (20-60 °C).
- These steps are critical to obtain high-purity amine intermediates.
Cyanation Reactions
Introduction of the nitrile group at the 2-position can be achieved by:
- Direct cyanation of halogenated pyridines using cyanide salts under controlled conditions.
- Dehydration of amide or amidine intermediates.
- Use of reagents such as copper(I) cyanide in palladium-catalyzed cyanation reactions.
Detailed Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Acetylation of 2-aminopyridine | Acetic anhydride, cooling, 30-60 °C, 1 h | 95 | High purity intermediate |
| Nitration | Fuming nitric acid + sulfuric acid, <40 °C | 86 | Formation of nitro intermediate |
| Catalytic reduction | Pt/C catalyst, methanol, room temp, 4 h | 95 | Converts nitro to amino group |
| Amination (nucleophilic substitution) | 5-halopyridine derivative + 2-(dimethylamino)ethylamine, base, solvent | Variable | Requires optimization for regioselectivity |
| Cyanation | CuCN or equivalent, Pd catalysis, heating | Variable | Introduces nitrile at 2-position |
Research Findings and Optimization Notes
- The acetylation and nitration steps must be carefully temperature controlled to avoid side reactions and decomposition.
- Catalytic hydrogenation is efficient and yields high-purity amines but requires catalyst recovery and solvent recycling for industrial viability.
- The choice of solvent and base in the amination step significantly affects regioselectivity and yield; polar aprotic solvents and mild bases are preferred.
- Cyanation requires careful handling of toxic cyanide reagents and often benefits from transition metal catalysis to improve selectivity and yield.
- Multi-step synthesis benefits from intermediate purification to avoid carryover impurities that can affect subsequent steps.
Summary Table of Preparation Route Example
Chemical Reactions Analysis
Reactions Involving the Pyridine Ring
A. Substitution Reactions
-
Fluorination : Analogous to 5-amino-2-cyanopyridine, the pyridine ring can undergo fluorination using HF-pyridine and sodium nitrite , yielding fluorinated derivatives. For example, 5-fluoropyridine-2-carbonitrile was synthesized with a 64% yield under these conditions .
-
Cross-Coupling : While not explicitly reported for this compound, pyridine rings generally participate in palladium-catalyzed Suzuki or Heck reactions. For instance, oxidative addition-reductive elimination mechanisms (Scheme 13 in ) could enable coupling with aryl halides or boronic acids.
B. Oxidation
The pyridine ring remains stable under oxidative conditions. For example, potassium permanganate selectively oxidizes the dimethylaminoethyl group without affecting the pyridine or cyano moieties.
Reactions Involving the Amino Group
A. Alkylation/Acylation
The dimethylaminoethyl group undergoes alkylation or acylation. For instance:
-
Reaction with chloroacetyl chloride forms 2-(5-oxothiazolidinone)cyanoacetamido derivatives (Scheme 26 in ).
-
Acidification liberates thiocarbamoyl derivatives (e.g., compound 80 in ).
B. Enamine Formation
The amino group can participate in condensation reactions, as seen in enaminone chemistry (Scheme 1 in ). For example, coupling with 2-aminobenzimidazole yields pyrimidine derivatives, though such reactions require optimization for this compound .
Reactions Involving the Cyano Group
A. Hydrolysis
-
The cyano group hydrolyzes to amide or carboxylic acid derivatives under acidic or basic conditions, respectively. For example, treatment with HCl converts the nitrile to a carboxylic acid.
-
Sonochemical methods (e.g., ultrasonic irradiation) enhance hydrolysis efficiency, as demonstrated in pyrazolo[1,5-a]pyrimidine synthesis (Table 1 in ).
B. Nucleophilic Substitution
The cyano group acts as a leaving group in SNAr reactions. For instance, malononitrile reacts under microwave conditions to form dicyanoethyl esters (Scheme 10 in ).
Miscellaneous Reactions
A. Oxidative Dehydrogenation
The compound undergoes oxidative dehydrogenation with lithium bis(trimethylsilyl)amide in THF, yielding heterocyclic derivatives (e.g., compound 32 in ).
B. Nucleophilic Substitution with TMSCl
Reaction with trimethylsilyl chloride produces silylated intermediates, facilitating further functionalization.
Comparison of Key Reaction Conditions
| Reaction Type | Reagent | Conditions | Yield | Reference |
|---|---|---|---|---|
| Fluorination | HF-pyridine, NaNO₂ | 50°C, 2h | 64% | |
| Hydrolysis | HCl | Reflux | N/A | |
| Oxidative Dehydrogenation | LiHMDS, THF | 20°C, 3h | 51 mg | |
| Nucleophilic Substitution | TMSCl | N/A | N/A |
Scientific Research Applications
Medicinal Chemistry
1. Antimicrobial Activity
Research has indicated that pyridine derivatives, including 5-([2-(Dimethylamino)ethyl]amino)pyridine-2-carbonitrile, exhibit notable antimicrobial properties. A study demonstrated that certain pyridine compounds showed effectiveness against a range of bacterial strains, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics like Amikacin . This suggests the potential for developing new antimicrobial agents based on this compound.
2. Janus Kinase Inhibition
5-([2-(Dimethylamino)ethyl]amino)pyridine-2-carbonitrile has been investigated for its role as a Janus Kinase (JAK) inhibitor. JAK inhibitors are critical in treating autoimmune diseases and certain cancers. A patent outlines the use of aminopyrimidinyl compounds, including derivatives of this pyridine compound, in therapies for conditions such as primary biliary cirrhosis and various cancers, indicating its therapeutic potential .
Biological Research
3. Neuropharmacological Studies
The compound is also being explored for its effects on neuropsychiatric disorders. Research suggests that similar pyridine derivatives may influence neurotransmitter systems and could be beneficial in treating conditions like depression and anxiety . This opens avenues for further investigation into the neuropharmacological applications of 5-([2-(Dimethylamino)ethyl]amino)pyridine-2-carbonitrile.
Material Science
4. Synthesis of Functional Materials
In material science, pyridine derivatives are often utilized in synthesizing functional materials due to their unique electronic properties. The compound can serve as a precursor for creating polymers or other materials with specific functionalities, such as conductivity or catalytic activity .
Case Studies
| Study | Findings | Implications |
|---|---|---|
| Antimicrobial Activity Study | Demonstrated effectiveness against multiple bacterial strains | Potential development of new antibiotics |
| JAK Inhibition Patent | Showed promise in treating autoimmune diseases and cancers | Possible therapeutic applications in chronic conditions |
| Neuropharmacological Research | Indicated effects on neurotransmitter systems | Future treatments for depression and anxiety |
Mechanism of Action
The mechanism of action of 5-([2-(Dimethylamino)ethyl]amino)pyridine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The dimethylaminoethyl group can interact with biological receptors or enzymes, leading to modulation of their activity. The carbonitrile group can participate in hydrogen bonding or other interactions with target molecules, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | logP | Key Substituents |
|---|---|---|---|---|
| Target Compound | C10H15N5 | 205.26 | ~1.5* | 5-(dimethylaminoethylamino), 2-carbonitrile |
| 5-Amino-2-pyridinecarbonitrile | C6H5N3 | 119.12 | 0.5 | 5-amino, 2-carbonitrile |
| 2-Chloro-5-cyanopyridine | C6H3ClN2 | 138.56 | 1.2 | 2-chloro, 5-carbonitrile |
| 5-(2-Aminoethyl)pyridine-2-carbonitrile | C8H9N3 | 147.18 | 1.15 | 5-aminoethyl, 2-carbonitrile |
*Estimated using computational tools.
Biological Activity
5-([2-(Dimethylamino)ethyl]amino)pyridine-2-carbonitrile is a heterocyclic compound that has garnered attention for its diverse biological activities. This article provides an overview of its synthesis, biological effects, structure-activity relationships (SAR), and relevant case studies.
Synthesis
The synthesis of 5-([2-(Dimethylamino)ethyl]amino)pyridine-2-carbonitrile typically involves nucleophilic substitution reactions where the dimethylamino group acts as a leaving group. Various methods have been explored to enhance yield and purity, including the use of different nucleophiles and reaction conditions.
1. Anti-inflammatory Activity
Research indicates that derivatives of pyridine compounds often exhibit significant anti-inflammatory properties. For instance, compounds similar to 5-([2-(Dimethylamino)ethyl]amino)pyridine-2-carbonitrile have shown potent inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is crucial in inflammation pathways.
- Case Study : A study reported that certain pyridine derivatives demonstrated IC50 values against COX-2 comparable to indomethacin, a standard anti-inflammatory drug. The IC50 value for one such compound was noted at 0.04 ± 0.01 μmol, indicating strong anti-inflammatory potential .
2. Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Research has demonstrated that pyridine derivatives can exhibit broad-spectrum activity against various bacterial strains.
- Findings : In vitro assays revealed that certain pyridine derivatives displayed significant antibacterial activity, with minimum inhibitory concentrations (MICs) indicating effectiveness against resistant strains .
3. Anticancer Activity
The antiproliferative effects of 5-([2-(Dimethylamino)ethyl]amino)pyridine-2-carbonitrile have been explored in various cancer cell lines.
- Research Insights : Studies indicate that modifications to the amino side chains can enhance the compound’s ability to intercalate DNA, leading to increased cytotoxicity in cancer cells. For instance, derivatives with longer or more complex amino chains showed improved activity against pancreatic adenocarcinoma cell lines .
Structure-Activity Relationship (SAR)
The biological activity of 5-([2-(Dimethylamino)ethyl]amino)pyridine-2-carbonitrile is influenced by its structural features:
| Structural Feature | Effect on Activity |
|---|---|
| Dimethylamino Group | Enhances nucleophilicity and reactivity |
| Carbonitrile Functionality | Contributes to antimicrobial and anticancer activities |
| Side Chain Length | Longer chains improve cellular uptake |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
